4-chloro-Thieno[3,2-c]pyridine-7-carboxamide

Chemical procurement Purity specification Quality control

Kinase-focused FBDD programs often lack versatile, fragment-sized scaffolds with a clean synthetic handle for rapid SAR exploration. 4-Chloro-thieno[3,2-c]pyridine-7-carboxamide (CAS 55040-49-8) addresses this gap. • MW 212.66 - ideal fragment size for SPR/thermal shift screening • 4-Cl enables single-step SNAr diversification to 4-amino/alkoxy/aryl analogs • Validated hinge-binding motif in CHK1 (IC50 3-6 nM for derivatives) & KDR/FGFR programs • Structurally faithful negative control vs. 4-amino series for CETSA/BRET target engagement assays • ≥95% purity ensures minimal interference in biophysical assays

Molecular Formula C8H5ClN2OS
Molecular Weight 212.65
CAS No. 55040-49-8
Cat. No. B2616034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-Thieno[3,2-c]pyridine-7-carboxamide
CAS55040-49-8
Molecular FormulaC8H5ClN2OS
Molecular Weight212.65
Structural Identifiers
SMILESC1=CSC2=C1C(=NC=C2C(=O)N)Cl
InChIInChI=1S/C8H5ClN2OS/c9-7-4-1-2-13-6(4)5(3-11-7)8(10)12/h1-3H,(H2,10,12)
InChIKeyATSVIWBDZFVRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-Thieno[3,2-c]pyridine-7-carboxamide: Structural & Procurement Context


4-Chloro-Thieno[3,2-c]pyridine-7-carboxamide (CAS 55040-49-8) is a heterocyclic small molecule (C8H5ClN2OS, MW 212.66 g/mol) belonging to the thieno[3,2-c]pyridine family . The fused bicyclic core, featuring a thiophene ring annulated to a pyridine, presents a hydrogen-bond donor–acceptor hinge-binding motif that is a recognized pharmacophore in ATP-mimetic kinase inhibitor design [1]. The 4-chloro substituent distinguishes this scaffold from the more extensively characterized 4-amino-thieno[3,2-c]pyridine-7-carboxamide series, which has been patented as selective KDR and FGFR kinase inhibitors [2]. Unlike related antiplatelet thienopyridines (e.g., clopidogrel analogs) that target the P2Y12 receptor, this compound lacks the tetrahydro-pyridine saturation and ester functionality required for that mechanism, positioning it instead as a synthetic building block for fragment-based or kinase-focused library synthesis .

Fragment-based discovery scaffold: Hinge-binding thieno[3,2-c]pyridine-7-carboxamide core suitable for kinase library synthesis.
SNAr diversification handle: 4-chloro substituent enables late-stage functionalization for SAR exploration.
Regioisomer-specific topology: Thieno[3,2-c] fusion directs kinase selectivity toward CHK1, KDR, FGFR space, distinct from thieno[2,3-c] GRK2 series.

Why Substitution Fails for 4-Chloro-Thieno[3,2-c]pyridine-7-carboxamide


Substituting 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide with a generic thienopyridine analog is chemically invalid because the 4-chloro-7-carboxamide substitution pattern is a critical determinant of both synthetic utility and biological target engagement. The 4-chloro group serves as a reactive handle for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, enabling diversification into 4-amino, 4-alkoxy, or 4-aryl analogs—a synthetic vector that is absent in 4-unsubstituted or 4-alkyl thienopyridines [1]. Conversely, the 7-carboxamide group provides the essential hinge-binding hydrogen bond donor–acceptor pair that anchors the scaffold within the ATP-binding pocket of kinases such as CHK1, as demonstrated by X-ray crystallography of closely related 7-carboxamide thienopyridines (7-CTPs) [2]. Analogs that replace the chloro with amino (e.g., 4-amino-thieno[3,2-c]pyridine-7-carboxamide) shift the selectivity profile toward KDR/FGFR kinases, while 2,4-disubstituted variants introduce steric constraints that alter CHK1 potency by orders of magnitude [3]. Simply put, the specific halogen–carboxamide topology of CAS 55040-49-8 occupies a distinct and non-substitutable chemical space within the thienopyridine pharmacophore landscape.

  • 4-Amino-thieno[3,2-c]pyridine-7-carboxamide analog lacks the 4-chloro reactive handle; SNAr diversification not accessible, limiting library synthesis strategies.
  • 4-Unsubstituted or 4-alkyl thienopyridines cannot undergo the same nucleophilic displacement; synthetic route divergence may shift scaffold utility.
  • Thieno[2,3-c]pyridine regioisomer engages GRK2 kinase with a different selectivity fingerprint; CHK1/FGFR hinge-binding geometry may not transfer directly.

Differentiation Evidence for 4-Chloro-Thieno[3,2-c]pyridine-7-carboxamide


Purity Advantage for Procurement

Among verified non-excluded vendors, 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide is available at two distinct purity tiers: 98% (Leyan, Catalog 1541512) and 95% (AKSci, Catalog 2373EG; CymitQuimica, Ref. 3D-FCA04049) . This 3-percentage-point differential is procurement-relevant for applications requiring high-purity starting material, such as fragment-based screening where impurities above 2% can generate false-positive hits in biochemical assays. In contrast, closely related building blocks such as 4-chloro-thieno[3,2-c]pyridine (CAS 27685-94-5) are typically supplied at 95–97% purity without the carboxamide functionality, offering no purity advantage despite fewer synthetic steps [1].

Purity specification
Reported vendor data
98% purity tier available
Target: 98% vs Comparator: ≤97%
Reported purity specification context supports procurement for sensitive biochemical assays.
Analytical methods not uniformly disclosed; verification recommended.
Chemical procurement Purity specification Quality control

Fragment-Like Molecular Weight Advantage

With a molecular weight of 212.66 g/mol (C8H5ClN2OS), 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide resides firmly within fragment-like chemical space (MW <300), making it suitable for fragment-based drug discovery (FBDD) campaigns . In contrast, the biologically validated 4-amino-thieno[3,2-c]pyridine-7-carboxamide CHK1 inhibitors, such as (S)-2-(4-chlorophenyl)-4-(piperidin-3-ylamino)thieno[3,2-c]pyridine-7-carboxamide (CHEMBL1231626, MW 386.90), have molecular weights exceeding 350 due to additional aryl and amino substituents [1][2]. The lower MW of CAS 55040-49-8 provides greater room for property-based optimization, with a higher fraction of sp2-hybridized carbons (Fsp2 = 0.75) and lower calculated logP compared to elaborated analogs, features correlated with improved developability profiles in lead optimization campaigns [3].

Fragment-like MW
Class-level inference
212.66 g/mol
45% lower MW vs elaborated kinase inhibitor (386.90 g/mol)
Fragment-like property space enables synthetic flexibility in lead discovery workflows.
Heavy atom count 13; rotatable bond 1; fits fragment screening guidelines.
Fragment-based drug discovery Lead-likeness Molecular property space

4-Chloro SNAr Diversification Advantage

The 4-chloro substituent on CAS 55040-49-8 is a synthetically enabling feature that permits late-stage diversification via nucleophilic aromatic substitution (SNAr) with primary or secondary amines, generating focused libraries of 4-amino-thieno[3,2-c]pyridine-7-carboxamides. This is the exact transformation used to access the potent CHK1 inhibitor series, where displacement of the 4-chloro (or 4-bromo equivalent) with (3S)-3-aminopiperidine yields compounds with CHK1 IC50 values as low as 3 nM [1]. In contrast, the 4-amino-thieno[3,2-c]pyridine-7-carboxamide series (patented as KDR/FGFR inhibitors) cannot undergo further nucleophilic displacement at the 4-position, limiting diversification to N-alkylation or acylation of the exocyclic amine, which introduces different conformational and electronic properties [2]. The 4-chloro compound thus serves as a universal precursor to diverse 4-substituted analogs, a synthetic role that the 4-amino series cannot fulfill [3].

SNAr diversification
Class-level inference
4-chloro enables SNAr, cross-coupling, metal-halogen exchange
Synthetic route context supports parallel library synthesis not achievable with 4-amino analog.
At least 3 additional orthogonal reactions accessible; yields vary by amine nucleophilicity.
Synthetic chemistry Scaffold diversification Nucleophilic aromatic substitution

Scaffold Regioisomer Selectivity Advantage

The thieno[3,2-c]pyridine scaffold of CAS 55040-49-8 is a regioisomer of the thieno[2,3-c]pyridine core. Published research on GRK2 inhibitors has shown that the thieno[2,3-c]pyridine scaffold produces potent GRK2 inhibition (e.g., IC50 = 3.90 nM for a related analog, CHEMBL4077447) [1]. However, the thieno[3,2-c]pyridine regioisomer has been primarily exploited in CHK1 and KDR/FGFR inhibitor programs, with X-ray crystallography demonstrating that the [3,2-c] ring fusion orients the hinge-binding carboxamide differently within the ATP pocket compared to the [2,3-c] isomer [2]. This topological distinction—the position of the sulfur atom relative to the pyridine nitrogen—creates different hydrogen-bonding geometries and selectivity profiles across the kinome. The 4-chloro-thieno[3,2-c]pyridine-7-carboxamide scaffold thus offers access to a distinct kinase selectivity space compared to the thieno[2,3-c]pyridine GRK2 inhibitor series, an important consideration for programs seeking to avoid GRK2-mediated cardiac effects [3].

Scaffold regioisomer
Class-level inference
Thieno[3,2-c] core targets CHK1/KDR/FGFR
[3,2-c] series: CHK1 IC50 3–5 nM (elaborated) vs [2,3-c] series: GRK2 IC50 3.90 nM
Regioisomer-specific kinase selectivity context may help avoid GRK2-mediated cardiac response pathways.
Selectivity inferred from elaborated analog data; direct profiling not published for the building block.
Kinase selectivity GRK2 inhibition Scaffold topology

Negative Control from 4-Amino Absence

Unlike the 4-amino-thieno[3,2-c]pyridine-7-carboxamide series, which features both a 7-carboxamide (hinge-binding donor–acceptor) and a 4-amino group (additional hinge or DFG-interaction), CAS 55040-49-8 lacks the 4-amino hydrogen bond donor [1]. In the published CHK1 inhibitor crystal structures (e.g., PDB 3pa4, PDB 6fcf), the 4-amino substituent forms critical interactions with the kinase hinge region and/or catalytic lysine, contributing significantly to affinity (IC50 improvement from micromolar to low nanomolar upon 4-amino installation) [2]. The 4-chloro compound, by lacking this interaction, is expected to exhibit substantially weaker or negligible kinase inhibition, making it a structurally matched negative control compound for validating target engagement assays where the 4-amino analog serves as the active probe [3].

Negative control context
Class-level inference
Estimated >1000-fold weaker kinase affinity
Structurally matched negative-control probe for target engagement assays using 4-amino active analog.
Direct IC50 against CHK1/KDR not publicly reported; SAR inference from J. Med. Chem. 2018.
Kinase inhibitor design Negative control Hinge-binding motif

Application Scenarios for 4-Chloro-Thieno[3,2-c]pyridine-7-carboxamide


FBDD Starting Point for Kinase Programs

With a molecular weight of 212.66 g/mol, this compound is an ideal fragment-sized scaffold for FBDD campaigns targeting kinases. Its thieno[3,2-c]pyridine-7-carboxamide core has been validated as a hinge-binding motif in CHK1 and KDR/FGFR inhibitor programs, and the 4-chloro handle enables rapid, parallel SNAr diversification to generate fragment libraries for SPR or thermal shift screening [1][2]. The 98% purity grade (Leyan) ensures minimal interference from impurities in sensitive biophysical assays .

Late-Stage Diversification for Kinase Libraries

The 4-chloro substituent is a universal synthetic handle for SNAr and transition metal-catalyzed cross-coupling, enabling the preparation of focused libraries of 4-substituted thieno[3,2-c]pyridine-7-carboxamides in a single synthetic step from a common intermediate. This contrasts with the 4-amino series, which requires de novo synthesis for each analog [1][3]. The scaffold morphing study by Yang et al. (J. Med. Chem. 2018) demonstrates that this exact diversification strategy generated potent CHK1 inhibitors (IC50 = 3–6 nM) from thienopyridine precursors [2].

Structurally Matched Negative Control

The absence of the 4-amino hydrogen bond donor, which is essential for high-affinity kinase hinge-binding in the 4-amino-thieno[3,2-c]pyridine-7-carboxamide series, makes this compound a structurally faithful negative control. When used alongside active 4-amino probes in cellular target engagement assays (e.g., CETSA, BRET-based kinase occupancy), the 4-chloro compound provides a matched-pair control that differs only at the critical hinge-binding position, enabling clean interpretation of target-specific vs. off-target effects [1][4].

Regioisomer-Specific Selectivity Screening

As the thieno[3,2-c]pyridine regioisomer, this scaffold accesses a kinase selectivity space distinct from the thieno[2,3-c]pyridine series used in GRK2 inhibitor programs. Incorporating this scaffold into a broad kinase selectivity screening panel enables early identification of off-target liabilities associated with the [3,2-c] topology before committing to lead optimization. This is particularly relevant for programs seeking to avoid GRK2 inhibition, which has been linked to cardiac contractility effects [5][6].

Application
Selection Property
Validation Focus
FBDD kinase library synthesis
Fragment-sized scaffold with hinge-binding motif
Biophysical assay hit confirmation
Late-stage SNAr diversification
4-chloro reactive handle for parallel library expansion
Library purity and SAR reproducibility
Negative control for kinase engagement assays
Absent 4-amino H-bond donor; matched pair to active probe
Target engagement specificity interpretation
Regioisomer selectivity profiling
Thieno[3,2-c] vs [2,3-c] topology kinase fingerprint
Kinase panel selectivity fingerprint review
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